1-(3-Bromophenyl)ethanamine
Overview
Description
1-(3-Bromophenyl)ethanamine is a chemical compound that is structurally characterized by the presence of a bromine atom on the phenyl ring, which is further connected to an ethanamine group. This compound is of interest due to its potential use in various chemical syntheses and pharmaceutical applications.
Synthesis Analysis
The synthesis of compounds related to 1-(3-Bromophenyl)ethanamine can be complex, involving multiple steps and various reagents. For instance, the synthesis of enantiomerically pure diarylethanes, which are structurally similar to 1-(3-Bromophenyl)ethanamine, has been reported to start from a bromo-chlorophenyl compound and involves a key step of resolution by crystallization to achieve high enantiomeric purity . Another related compound, N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine, was synthesized through a reflux process involving 2-(piperidin-1-yl)ethanamine and 3-bromobenzaldehyde, indicating the use of a Schiff base formation as a synthetic strategy .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3-Bromophenyl)ethanamine has been studied using various analytical techniques. For example, the molecular structure and vibrational frequencies of a compound with a bromophenyl group were investigated using both experimental and theoretical methods, including Gaussian09 software for optimization and vibrational assignments . X-ray diffraction has also been used to determine the absolute configurations of enantiomerically pure diarylethanes .
Chemical Reactions Analysis
The reactivity of bromophenyl compounds can be quite diverse. In the case of brominated flame retardants, thermal decomposition mechanisms have been studied, revealing complex reactions such as hydrogen shifts, fission of C-C bonds, and bimolecular condensation reactions . These findings suggest that bromophenyl compounds can undergo a variety of chemical transformations under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl compounds are influenced by their molecular structure. The presence of the bromine atom contributes to the overall polarity and reactivity of the molecule. For instance, the molecular electrostatic potential analysis of a bromophenyl compound showed that the negative charge is localized over the carbonyl group, while the positive region is over the aromatic rings . Additionally, the first hyperpolarizability of such compounds has been calculated, indicating their potential role in nonlinear optics . The synthesis of 2-bromo-[1-14C]ethanamine hydrobromide, a compound related to 1-(3-Bromophenyl)ethanamine, demonstrated a high yield and purity, which is significant for its potential use in radiolabeling studies .
Scientific Research Applications
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Pharmacokinetic Study
- Field : Pharmacology
- Application : “1-(3-Bromophenyl)ethanamine” (BH) is used in pharmacokinetic studies .
- Method : The compound is administered orally, and its clearance from the blood circulatory system is monitored .
- Results : The half-life (T 1/2) was found to be 1.62 ± 0.18 hours after oral administration, indicating that BH was cleared rapidly from the blood circulatory system .
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Synthesis of ®-1-(3-bromophenyl)ethanamine
- Field : Organic Chemistry
- Application : “1-(3-Bromophenyl)ethanamine” is used in the synthesis of its R-enantiomer.
- Method : The specific synthesis routes and experimental details are not provided in the source.
- Results : The outcomes of the synthesis are not specified in the source.
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Chemical Synthesis
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Enantiomer Synthesis
Safety And Hazards
1-(3-Bromophenyl)ethanamine is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage . It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-(3-bromophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBZHYLTOAGURM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938837 | |
Record name | 1-(3-Bromophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)ethanamine | |
CAS RN |
74877-08-0, 176707-77-0 | |
Record name | 3-Bromo-α-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74877-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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